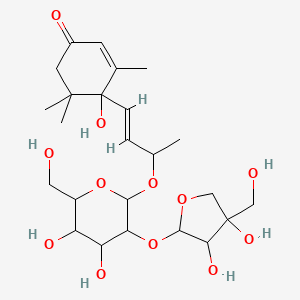
7Z-TrifostigmanosideI
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
7Z-Trifostigmanoside I is a naturally occurring compound found in the plant Polygala hongkongensis Hemsl It belongs to the class of sesquiterpenes and is known for its unique chemical structure and biological activities
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 7Z-Trifostigmanoside I involves several steps, starting from the extraction of the compound from its natural source, Polygala hongkongensis Hemsl. The extraction process typically involves solvent extraction followed by purification using chromatographic techniques .
Industrial Production Methods: Industrial production of 7Z-Trifostigmanoside I is still in its nascent stages. the compound can be produced on a larger scale through biotechnological methods, including the use of plant cell cultures and microbial fermentation. These methods offer a sustainable and efficient way to produce the compound without depleting natural resources .
Chemical Reactions Analysis
Types of Reactions: 7Z-Trifostigmanoside I undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are essential for modifying the compound’s structure and enhancing its biological activity .
Common Reagents and Conditions:
Oxidation: Common oxidizing agents such as potassium permanganate (KMnO4) and hydrogen peroxide (H2O2) are used under mild conditions to introduce oxygen-containing functional groups.
Reduction: Reducing agents like sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are employed to reduce carbonyl groups to alcohols.
Major Products Formed: The major products formed from these reactions include various derivatives of 7Z-Trifostigmanoside I with enhanced biological activities. These derivatives are often used in further research to explore their potential therapeutic applications .
Scientific Research Applications
Mechanism of Action
The mechanism of action of 7Z-Trifostigmanoside I involves its interaction with specific molecular targets and pathways. The compound has been shown to activate protein kinase C (PKC) pathways, leading to the phosphorylation of various downstream targets. This activation results in the modulation of cellular processes such as mucin production and tight junction integrity . Additionally, 7Z-Trifostigmanoside I has been found to protect intestinal barrier function by enhancing the activity of MUC2 and maintaining tight junctions through the PKCα/β pathway .
Comparison with Similar Compounds
Trifostigmanoside II: Another sesquiterpene glycoside found in Polygala species with similar biological activities.
Cycloastragenol: A triterpenoid compound with anti-aging and anti-inflammatory properties.
Astragaloside IV: A glycoside of cycloastragenol with similar pharmacological activities.
Uniqueness of 7Z-Trifostigmanoside I: 7Z-Trifostigmanoside I stands out due to its unique chemical structure and its ability to modulate specific biological pathways.
Properties
Molecular Formula |
C24H38O12 |
|---|---|
Molecular Weight |
518.6 g/mol |
IUPAC Name |
4-[(E)-3-[3-[3,4-dihydroxy-4-(hydroxymethyl)oxolan-2-yl]oxy-4,5-dihydroxy-6-(hydroxymethyl)oxan-2-yl]oxybut-1-enyl]-4-hydroxy-3,5,5-trimethylcyclohex-2-en-1-one |
InChI |
InChI=1S/C24H38O12/c1-12-7-14(27)8-22(3,4)24(12,32)6-5-13(2)34-20-18(17(29)16(28)15(9-25)35-20)36-21-19(30)23(31,10-26)11-33-21/h5-7,13,15-21,25-26,28-32H,8-11H2,1-4H3/b6-5+ |
InChI Key |
ZUOHPMUWXJPXFB-AATRIKPKSA-N |
Isomeric SMILES |
CC1=CC(=O)CC(C1(/C=C/C(C)OC2C(C(C(C(O2)CO)O)O)OC3C(C(CO3)(CO)O)O)O)(C)C |
Canonical SMILES |
CC1=CC(=O)CC(C1(C=CC(C)OC2C(C(C(C(O2)CO)O)O)OC3C(C(CO3)(CO)O)O)O)(C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















